Usp15-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
USP15-IN-1 is a potent inhibitor of the ubiquitin-specific protease 15 (USP15), with an IC50 value of 3.76 μM . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular biology, due to its ability to modulate protein ubiquitination processes .
Preparation Methods
The synthesis of USP15-IN-1 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. The final product is obtained through purification processes like recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the compound. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities.
Chemical Reactions Analysis
USP15-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used .
Scientific Research Applications
USP15-IN-1 has a wide range of scientific research applications:
Cancer Research: This compound has shown high antiproliferative activity against non-small cell lung carcinoma and leukemia cells. It is used to study the role of USP15 in tumor progression and to develop potential anticancer therapies.
Molecular Biology: This compound is used to investigate the ubiquitination and deubiquitination processes, which are crucial for protein stability, localization, and function.
Drug Discovery: This compound serves as a tool compound in the development of new therapeutic agents targeting deubiquitinating enzymes.
Mechanism of Action
USP15-IN-1 exerts its effects by inhibiting the activity of USP15, a deubiquitinating enzyme that removes ubiquitin from substrate proteins . This inhibition affects various cellular processes, including protein degradation, signal transduction, and gene expression. USP15 is involved in pathways such as TGF-β signaling, where it deubiquitinates and stabilizes the TGF-β receptor and its downstream transducers . By inhibiting USP15, this compound can modulate these pathways and influence cellular outcomes.
Comparison with Similar Compounds
USP15-IN-1 is unique in its high specificity and potency as a USP15 inhibitor. Similar compounds include:
USP4-IN-1: Another inhibitor targeting a different deubiquitinating enzyme, USP4.
USP7-IN-1: An inhibitor of USP7, which also plays a role in protein ubiquitination and has been implicated in cancer research.
Compared to these compounds, this compound is distinguished by its specific inhibition of USP15 and its significant antiproliferative activity against certain cancer cell lines .
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c26-11-9-23-22(28)16-6-7-19-18(13-16)17-8-10-25(14-20(17)24-19)21(27)12-15-4-2-1-3-5-15/h1-7,13,24,26H,8-12,14H2,(H,23,28) |
InChI Key |
GVWIQMYLHREBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2)C=CC(=C3)C(=O)NCCO)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.